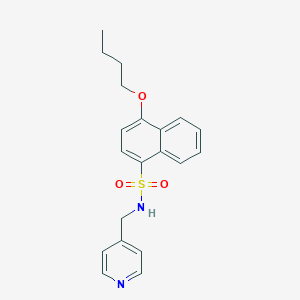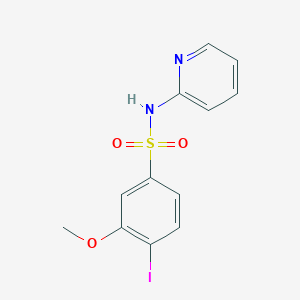
2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide, also known as MTS, is a widely used reagent in scientific research. It is a sulfonamide compound that is commonly used in the modification of proteins and peptides. MTS is a versatile reagent that can be used for a variety of applications in biochemistry, biophysics, and molecular biology.
Mechanism of Action
2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide modifies proteins and peptides by reacting with cysteine residues in the protein or peptide. The reaction between 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide and cysteine residues results in the formation of a covalent bond between the 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide molecule and the cysteine residue. This covalent bond can alter the properties of the protein or peptide, such as its charge, hydrophobicity, or reactivity.
Biochemical and Physiological Effects
2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective tool for studying protein-protein interactions, protein folding, and protein stability. 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide has also been used to study the structure and function of ion channels, which are important proteins involved in the generation and propagation of electrical signals in the nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide in laboratory experiments is its versatility. 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide can be used to modify a wide range of proteins and peptides, making it a useful tool for a variety of research applications. 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide is also relatively easy to use and can be incorporated into existing experimental protocols with minimal modifications.
One of the limitations of using 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide in laboratory experiments is its potential for nonspecific modification of proteins. 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide can react with other amino acid residues besides cysteine, which can lead to unwanted modifications of the protein or peptide of interest. Additionally, the covalent modification of proteins with 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide can alter the properties of the protein, which can affect its function or stability.
Future Directions
There are many potential future directions for the use of 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide in scientific research. One potential application is in the development of new protein-based therapeutics. 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide could be used to modify proteins to enhance their stability, improve their pharmacokinetics, or increase their efficacy.
Another potential future direction is in the development of new tools for studying protein structure and function. 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide could be used in combination with other techniques, such as X-ray crystallography or NMR spectroscopy, to gain a better understanding of the structure and function of proteins.
Finally, 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide could be used in the development of new diagnostic tools for detecting and monitoring diseases. By modifying proteins with 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide, researchers could develop new biomarkers for diseases that are difficult to diagnose or monitor using existing methods.
Conclusion
In conclusion, 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide is a versatile reagent that has many applications in scientific research. Its ability to modify proteins and peptides makes it a useful tool for studying protein structure and function, as well as for the development of new protein-based therapeutics and diagnostic tools. While there are limitations to its use, 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide remains an important tool in the arsenal of researchers studying biological systems.
Synthesis Methods
2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide can be synthesized by reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with dimethylamine in the presence of a base. The reaction produces 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide as a white crystalline solid with a melting point of 105-107°C.
Scientific Research Applications
2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide is used in a wide range of scientific research applications. It is commonly used in the modification of proteins and peptides to introduce new functional groups or to alter the properties of existing functional groups. 2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide can be used to introduce thiol groups into proteins, which can then be used for a variety of applications such as protein labeling, protein-protein interactions, and protein purification.
properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
2-methoxy-N,N,4,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-8-6-10(15-5)11(7-9(8)2)16(13,14)12(3)4/h6-7H,1-5H3 |
InChI Key |
VNPVCIUVKZEYCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
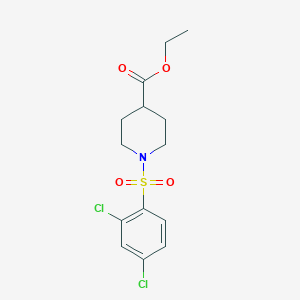
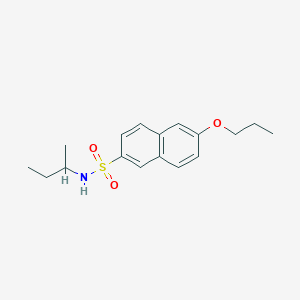
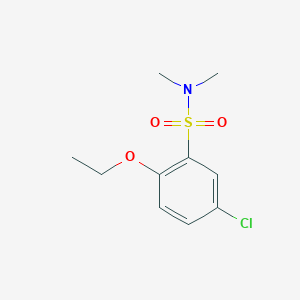

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
